Cas no 1210739-04-0 (4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine)

4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine
- 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
- VU0648319-1
- F5596-1002
- (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
- [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone
- AKOS024514886
- 1210739-04-0
-
- Inchi: 1S/C19H17FN4O2/c20-16-3-1-13(2-4-16)17-22-23-18(26-17)14-7-11-24(12-8-14)19(25)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-12H2
- InChI Key: JUHGGCLJLUWGDO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=NN=C(C2CCN(C(C3C=CN=CC=3)=O)CC2)O1
Computed Properties
- Exact Mass: 352.13355396g/mol
- Monoisotopic Mass: 352.13355396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 2.2
4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5596-1002-2μmol |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-15mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-2mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-10mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-25mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-40mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5596-1002-10μmol |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-20mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-5μmol |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5596-1002-50mg |
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine |
1210739-04-0 | 50mg |
$240.0 | 2023-09-09 |
4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine
Introduction to 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine (CAS No. 1210739-04-0)
4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine, with the CAS number 1210739-04-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a piperidine ring, and an oxadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine involves a series of multi-step reactions, typically starting from readily available starting materials. The key steps often include the formation of the piperidine ring through amination reactions, followed by the introduction of the oxadiazole moiety via coupling reactions. The final step involves the attachment of the pyridine ring to the piperidine carbonyl group. The precise synthetic route can vary depending on the specific conditions and reagents used, but it generally requires careful optimization to achieve high yields and purity.
In recent years, there has been a growing interest in compounds containing oxadiazole moieties due to their diverse biological activities. Oxadiazoles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorophenyl substituent in 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine further enhances its pharmacological profile by influencing its lipophilicity and metabolic stability.
One of the key areas of research involving 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.
The pharmacokinetic properties of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine have also been extensively studied. Its high lipophilicity allows for good oral bioavailability and tissue distribution. However, like many complex organic compounds, it may be subject to metabolism by cytochrome P450 enzymes in the liver. This can lead to the formation of metabolites that may have different biological activities or toxicity profiles compared to the parent compound. Therefore, careful evaluation of its metabolic fate is crucial for understanding its safety and efficacy in vivo.
In addition to its therapeutic applications, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has also been used as a tool compound in chemical biology research. Its unique structure makes it an excellent scaffold for structure-based drug design (SBDD) studies. By modifying various functional groups on this scaffold, researchers can explore structure–activity relationships (SAR) and optimize the compound's pharmacological properties for specific therapeutic targets.
The safety profile of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has been evaluated in several preclinical studies. These studies have generally shown that it is well-tolerated at therapeutic doses with minimal side effects. However, more extensive toxicology studies are needed to fully assess its safety in humans before it can be advanced to clinical trials.
In conclusion, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine (CAS No. 1210739-04-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use as a therapeutic agent.
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